molecular formula C22H32N4O4 B4769633 1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4769633
M. Wt: 416.5 g/mol
InChI Key: VYWAAIGBPSJDBA-UHFFFAOYSA-N
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Description

1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an amino alcohol with an appropriate halide under basic conditions.

    Attachment of the Phenyl Group: This step involves the coupling of the morpholine derivative with a phenyl-containing intermediate, often using palladium-catalyzed cross-coupling reactions.

    Construction of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through cyclization reactions, which may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine and its substituted forms.

    Phenyl Derivatives: Compounds containing the phenyl group, such as benzene and its substituted derivatives.

Uniqueness

1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the morpholine, pyrrolidine, and phenyl groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-butyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-2-3-9-26-16-18(15-20(26)27)22(29)24-19-6-4-17(5-7-19)21(28)23-8-10-25-11-13-30-14-12-25/h4-7,18H,2-3,8-16H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWAAIGBPSJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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